Cyclopentane, 1,2,4-trimethyl-, trans,cis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentane, 1,2,4-trimethyl-, trans,cis- is an organic compound with the molecular formula C₈H₁₆. It is a derivative of cyclopentane, where three hydrogen atoms are replaced by methyl groups at positions 1, 2, and 4. This compound exists in different stereoisomeric forms due to the spatial arrangement of the methyl groups. The trans,cis- form indicates that the methyl groups at positions 1 and 2 are on opposite sides, while the methyl group at position 4 is on the same side as the methyl group at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentane, 1,2,4-trimethyl-, trans,cis- can be synthesized through various chemical reactions. One common method involves the cyclization of isoprene derivatives under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired stereoisomeric form is obtained .
Industrial Production Methods
In industrial settings, the production of cyclopentane, 1,2,4-trimethyl-, trans,cis- often involves the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentane, 1,2,4-trimethyl-, trans,cis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert cyclopentane, 1,2,4-trimethyl-, trans,cis- into more saturated hydrocarbons.
Substitution: The methyl groups in the compound can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are commonly used.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from alcohols to carboxylic acids.
Reduction: The major products are more saturated hydrocarbons.
Substitution: Halogenated derivatives of cyclopentane, 1,2,4-trimethyl-, trans,cis- are the primary products.
Wissenschaftliche Forschungsanwendungen
Cyclopentane, 1,2,4-trimethyl-, trans,cis- has several applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of cyclopentane, 1,2,4-trimethyl-, trans,cis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Cyclopentane, 1,2,4-trimethyl-, trans,cis- can be compared with other similar compounds, such as:
- Cyclopentane, 1,2,4-trimethyl-, cis,cis-
- Cyclopentane, 1,2,4-trimethyl-, trans,trans-
- Cyclohexane derivatives with similar substitution patterns
The uniqueness of cyclopentane, 1,2,4-trimethyl-, trans,cis- lies in its specific stereoisomeric form, which can influence its chemical reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
16883-48-0 |
---|---|
Molekularformel |
C8H16 |
Molekulargewicht |
112.21 g/mol |
IUPAC-Name |
(1R,2R)-1,2,4-trimethylcyclopentane |
InChI |
InChI=1S/C8H16/c1-6-4-7(2)8(3)5-6/h6-8H,4-5H2,1-3H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
PNUFYSGVPVMNRN-HTQZYQBOSA-N |
SMILES |
CC1CC(C(C1)C)C |
Isomerische SMILES |
C[C@@H]1CC(C[C@H]1C)C |
Kanonische SMILES |
CC1CC(C(C1)C)C |
Physikalische Beschreibung |
Liquid; [Sigma-Aldrich MSDS] |
Piktogramme |
Flammable |
Synonyme |
(1α,2β,4α)-1,2,4-Trimethyl-cyclopentane; 1-trans-2-cis-4-Trimethylcyclopentane; trans-1,2,cis-1,4-1,2,4-Trimethyl-cyclopentane; trans,cis-1,2,4-Trimethylcyclopentane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.